Home > Products > Building Blocks P14557 > 5-Bromo-7-(trifluoromethyl)quinoxaline
5-Bromo-7-(trifluoromethyl)quinoxaline - 1287218-49-8

5-Bromo-7-(trifluoromethyl)quinoxaline

Catalog Number: EVT-1664347
CAS Number: 1287218-49-8
Molecular Formula: C9H4BrF3N2
Molecular Weight: 277.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Bromo-7-(trifluoromethyl)quinoxaline is a halogenated heterocyclic compound. While its specific source is not explicitly stated in the provided literature, it serves as a valuable building block in organic synthesis. Its significance in scientific research stems from the unique reactivity imparted by the bromine and trifluoromethyl substituents, allowing for diverse chemical transformations. [] Researchers utilize 5-Bromo-7-(trifluoromethyl)quinoxaline to construct complex molecular architectures, particularly those incorporating the quinoxaline scaffold, which is prevalent in biologically active compounds. [, , ]

Overview

5-Bromo-7-(trifluoromethyl)quinoxaline is a heterocyclic organic compound that belongs to the quinoxaline family. Quinoxalines are bicyclic compounds containing two nitrogen atoms at non-adjacent positions in the aromatic ring system. This specific derivative, with a bromine atom and a trifluoromethyl group, exhibits unique chemical properties and biological activities, making it of interest in various scientific fields.

Source

This compound can be synthesized through various chemical reactions involving quinoxaline derivatives. It is often used in pharmaceutical research due to its potential applications in drug development.

Classification

5-Bromo-7-(trifluoromethyl)quinoxaline is classified as:

  • Heterocyclic compound: Contains nitrogen atoms in its structure.
  • Brominated compound: Contains a bromine atom.
  • Fluorinated compound: Contains trifluoromethyl groups, which enhance lipophilicity and biological activity.
Synthesis Analysis

Methods

The synthesis of 5-Bromo-7-(trifluoromethyl)quinoxaline can be achieved through several methods, including:

  1. Bromination of Quinoxaline: The introduction of the bromine atom can be accomplished using brominating agents such as phosphorus tribromide or N-bromosuccinimide in suitable solvents.
  2. Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl sulfonyl fluoride or via the use of transition metal-catalyzed reactions.

Technical Details

  • The reaction conditions typically involve the use of polar aprotic solvents to facilitate the formation of the desired products.
  • Temperature control is crucial during synthesis to avoid side reactions and ensure high yields.
Molecular Structure Analysis

Structure

The molecular structure of 5-Bromo-7-(trifluoromethyl)quinoxaline consists of a quinoxaline core with a bromine substituent at position 5 and a trifluoromethyl group at position 7.

Data

  • Molecular Formula: C_9H_5BrF_3N_2
  • Molecular Weight: Approximately 292.05 g/mol
  • Structural Representation: The compound features a bicyclic system with alternating double bonds and nitrogen atoms integrated into the aromatic structure.
Chemical Reactions Analysis

Reactions

5-Bromo-7-(trifluoromethyl)quinoxaline can participate in various chemical reactions, including:

  1. Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
  2. Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like trifluoromethyl enhances reactivity towards electrophiles.

Technical Details

  • Reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence reaction pathways and product yields.
  • Careful monitoring of reaction progress is essential to optimize conditions for desired outcomes.
Mechanism of Action

Process

The mechanism of action for 5-Bromo-7-(trifluoromethyl)quinoxaline primarily involves its interaction with biological targets, often through binding to specific receptors or enzymes.

Data

Research indicates that compounds with similar structures may exhibit inhibitory effects on certain enzymes or pathways involved in disease processes, particularly in cancer biology and neuropharmacology.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Moderately soluble in organic solvents such as dimethyl sulfoxide and dichloromethane.
  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

Scientific Uses

5-Bromo-7-(trifluoromethyl)quinoxaline has potential applications in:

  1. Pharmaceutical Research: Investigated for its bioactive properties against various diseases, including cancer and neurological disorders.
  2. Material Science: Used as a precursor for synthesizing other functional materials due to its unique electronic properties.
  3. Chemical Biology: Employed in studies assessing enzyme inhibition and receptor binding affinities.
Introduction to Quinoxaline Derivatives in Medicinal Chemistry

Historical Significance of Quinoxaline Scaffolds in Drug Discovery

Quinoxaline, a bicyclic heterocycle formed by fusing benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. Historically, this nucleus gained prominence through natural products like quinomycin A (echinomycin), identified as potent antibiotics acting as DNA bis-intercalators, preferentially targeting cytosine-guanine (C-G) base pairs [1] [6]. Over decades, systematic optimization of the quinoxaline core has yielded diverse clinical agents:

  • Erdafitinib: FDA-approved (2024) for urothelial carcinoma, acts as a FGFR kinase inhibitor [4] [7].
  • Carbadox/Glecaprevir: Veterinary antibacterial and hepatitis C virus NS3/4A protease inhibitor, respectively [5] [7].
  • XK469: A topoisomerase IIβ inhibitor evaluated in leukemia trials [6] [7].

Table 1: Clinically Significant Quinoxaline-Based Drugs

CompoundTherapeutic ApplicationMolecular Target
ErdafitinibUrothelial carcinomaFGFR kinase inhibitor
GlecaprevirHepatitis CNS3/4A protease inhibitor
Quinomycin AAntibacterial/AntineoplasticDNA bis-intercalator
XK469Leukemia (Phase I)Topoisomerase IIβ inhibitor
Becampanel (AMP397)Neurological disordersAMPA receptor antagonist

The scaffold’s planar aromaticity facilitates π-stacking with biological macromolecules, while its synthetic versatility enables derivatization at C2, C3, C6, and C7 positions—key for structure-activity relationship (SAR) optimization [1] [6] [7].

Rationale for Bromo- and Trifluoromethyl-Substituted Quinoxalines

Strategic introduction of bromine (Br) and trifluoromethyl (–CF₃) groups at specific quinoxaline positions enhances pharmacodynamic and pharmacokinetic properties:

  • Bromine (Br):
  • Steric & Electronic Effects: The bulky bromine atom induces conformational constraints, potentially improving target selectivity. Its electron-withdrawing nature reduces electron density at C5/C8, enhancing electrophilic reactivity for nucleophilic substitution in further derivatization [3] [6] [8].
  • Binding Affinity: Forms halogen bonds with carbonyl oxygens or π-systems in enzyme active sites (e.g., kinases, proteases), strengthening target engagement [6] [8].

  • Trifluoromethyl (–CF₃):

  • Lipophilicity & Metabolic Stability: –CF₃ significantly increases logP (lipophilicity), promoting membrane permeability. The strong C–F bond resists oxidative metabolism, extending half-life [3] [6].
  • Electronegativity: Creates electron-deficient rings, favoring interactions with electron-rich biological residues (e.g., histidine, arginine) [4] [6].

Combining these groups at C5 (bromo) and C7 (trifluoromethyl) exploits synergistic effects. The C7–CF₃ group’s position adjacent to N1 alters electron distribution across the ring, potentially enhancing the bromine’s halogen-bonding capacity at C5 [3] [6] [8].

Table 2: Electronic and Bioactive Effects of Quinoxaline Substituents

SubstituentPositionKey PropertiesBiological Impact
BrC5/C8- Halogen bonding- Steric bulkEnhanced enzyme inhibitionImproved selectivity
–CF₃C6/C7- High lipophilicity (logP ↑)- Metabolic stabilityIncreased cellular uptakeProlonged half-life
Br/–CF₃ comboC5 & C7- Electron withdrawal synergy- Conformational tuningOptimized target bindingBalanced ADME

Strategic Role of 5-Bromo-7-(trifluoromethyl)quinoxaline in Targeted Therapies

5-Bromo-7-(trifluoromethyl)quinoxaline (C₉H₄BrF₃N₂; MW: 276.05 g/mol) serves as a multifunctional building block in drug design:

  • Kinase Inhibition: The Br/–CF₃ motif mimics ATP purine binding pockets. Erdafitinib analogs incorporating this scaffold show enhanced FGFR1–3 inhibition due to halogen bonding with hinge-region residues [4] [7].
  • Antiviral Applications: Molecular docking reveals high-affinity binding of Br/–CF₃-substituted quinoxalines to SARS-CoV-2 main protease (Mᵖʳᵒ) and RNA-dependent RNA polymerase (RdRp), disrupting viral replication. The –CF₃ group enhances hydrophobic enclosure within the Mᵖʳᵒ active site [5].
  • sPLA₂/α-Glucosidase Inhibition: Recent studies demonstrate nanomolar inhibition (IC₅₀ = 0.0475 µM against sPLA₂) for sulfonohydrazide derivatives synthesized from this core. The Br atom facilitates π-stacking with Phe/Tyr residues in sPLA₂, while –CF₃ stabilizes the hydrophobic core [4].

Table 3: Target-Specific Applications of 5-Bromo-7-(trifluoromethyl)quinoxaline Derivatives

Therapeutic AreaMolecular TargetDerivative ExampleKey Interaction Mechanism
OncologyFGFR kinaseErdafitinib analogsBr forms halogen bond with Ala564 (FGFR1)
AntiviralSARS-CoV-2 MᵖʳᵒPyrazoloquinoxalines–CF₃ occupies hydrophobic S4 subsite
DiabetessPLA₂/α-GlucosidaseSulfonohydrazide-quinoxalineBr enables π-π stacking with Phe23 (sPLA₂)
AntimicrobialDNA gyraseFluoroquinolone hybrids–CF₃ enhances membrane penetration

Synthetic accessibility via green chemistry approaches (e.g., bentonite clay K-10 catalysis, aqueous-phase lanthanide-catalyzed reactions) further elevates its utility for generating focused libraries [1] [2] [7]. Molecular modeling confirms that the C5–Br/C7–CF₃ configuration minimizes steric clashes while maximizing target engagement, underscoring its role as a strategic pharmacophore for next-generation therapeutics [4] [5] [6].

Properties

CAS Number

1287218-49-8

Product Name

5-Bromo-7-(trifluoromethyl)quinoxaline

IUPAC Name

5-bromo-7-(trifluoromethyl)quinoxaline

Molecular Formula

C9H4BrF3N2

Molecular Weight

277.04 g/mol

InChI

InChI=1S/C9H4BrF3N2/c10-6-3-5(9(11,12)13)4-7-8(6)15-2-1-14-7/h1-4H

InChI Key

ZFNGPPUUBRENPS-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=CC(=CC2=N1)C(F)(F)F)Br

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)C(F)(F)F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.